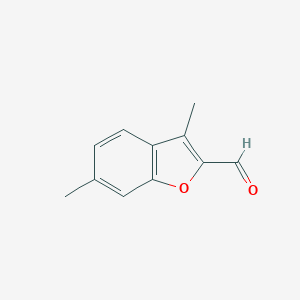

3,6-Dimethyl-1-benzofuran-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAUZJGALLIUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406076 | |

| Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-39-6 | |

| Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde

Abstract

This technical guide provides a comprehensive, two-part synthetic pathway for obtaining 3,6-Dimethyl-1-benzofuran-2-carbaldehyde, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. The synthesis commences with the preparation of the key precursor, 3,6-dimethyl-1-benzofuran, from commercially available starting materials via a robust etherification and subsequent acid-catalyzed cyclization. The guide then details the high-yield formylation of this precursor at the C2 position using the Vilsmeier-Haack reaction. This document is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale, field-proven insights for optimization, and comprehensive characterization data to ensure reproducibility and validation.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Derivatives of this scaffold exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Specifically, benzofuran-2-carbaldehydes serve as versatile intermediates, enabling further molecular elaboration through reactions of the aldehyde functional group. The strategic placement of methyl groups on the benzofuran core, as in the target molecule this compound, allows for the fine-tuning of steric and electronic properties, which is a critical aspect of modern drug design and structure-activity relationship (SAR) studies. This guide presents a reliable and scalable synthetic route to this valuable building block.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach to this compound suggests that the final formylation step is best achieved via an electrophilic aromatic substitution on the electron-rich benzofuran core. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its high efficiency and regioselectivity for the C2 position of the furan ring.[4][5]

This retrosynthetic disconnection leads to the key intermediate, 3,6-dimethyl-1-benzofuran . This precursor can be constructed through a classical and robust two-step sequence starting from p-cresol (4-methylphenol): (1) Williamson ether synthesis with chloroacetone to form 1-(p-tolyloxy)propan-2-one, followed by (2) an acid-catalyzed intramolecular electrophilic cyclization to furnish the benzofuran ring system. Polyphosphoric acid (PPA) is an excellent reagent for this cyclization, acting as both the acid catalyst and a dehydrating agent.[6]

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

PART I: Synthesis of 3,6-Dimethyl-1-benzofuran

This synthesis is a two-step process involving the formation of a ketone-ether intermediate followed by its cyclization.

Step 1: Synthesis of 1-(p-tolyloxy)propan-2-one

This reaction is a classic Williamson ether synthesis. The phenoxide of p-cresol, generated in situ by the base (potassium carbonate), acts as a nucleophile, displacing the chloride from chloroacetone. Acetone is an ideal solvent as it is polar aprotic, readily dissolves the reactants, and has a convenient boiling point for the reaction.

Experimental Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (21.6 g, 0.20 mol), anhydrous potassium carbonate (41.4 g, 0.30 mol), and 250 mL of acetone.

-

Stir the suspension vigorously and heat to reflux.

-

Once refluxing, add chloroacetone (18.5 g, 0.20 mol) dropwise over 30 minutes using an addition funnel.

-

Maintain the reaction at reflux with continued stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-cresol is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 200 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 10% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted p-cresol, followed by water (1 x 100 mL) and saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-(p-tolyloxy)propan-2-one as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Cyclization to 3,6-Dimethyl-1-benzofuran

This is an acid-catalyzed intramolecular electrophilic aromatic substitution. The carbonyl oxygen is protonated by the polyphosphoric acid (PPA), activating the adjacent carbon. The electron-rich aromatic ring then attacks this electrophilic center, and a subsequent dehydration event yields the furan ring. PPA serves as both the catalyst and the solvent/dehydrating medium, driving the reaction to completion.[6][7]

Experimental Protocol:

-

Place polyphosphoric acid (approx. 200 g) into a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Heat the PPA to 70-80 °C with stirring to reduce its viscosity.

-

Add the crude 1-(p-tolyloxy)propan-2-one (16.4 g, 0.10 mol) dropwise to the hot, stirring PPA over 20 minutes. A moderate exotherm is typically observed; maintain the internal temperature below 100 °C during the addition.

-

After the addition is complete, heat the reaction mixture to 100-110 °C and stir for 2-3 hours. Monitor the reaction by TLC (eluent: hexanes) until the starting material is consumed.

-

Cool the viscous, dark mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This hydrolysis step is highly exothermic.

-

Once the ice has melted, extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 3,6-dimethyl-1-benzofuran as a colorless oil.

PART II: Synthesis of this compound

This transformation is accomplished via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9]

Mechanism: The Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, the Vilsmeier reagent , a chloroiminium salt, is formed in situ from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). Second, the electron-rich C2 position of the 3,6-dimethyl-1-benzofuran attacks the electrophilic Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Vilsmeier-Haack reaction [chemeurope.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 3,6-Dimethyl-1-benzofuran-2-carbaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of the heterocyclic compound 3,6-Dimethyl-1-benzofuran-2-carbaldehyde. As a member of the benzofuran family—a class of compounds prevalent in numerous biologically active natural products and synthetic drugs—this molecule presents significant interest for medicinal chemistry and materials science. This document is intended to serve as a valuable resource, consolidating available technical information and providing insights for its application in research and development.

Molecular Structure and Identification

This compound is characterized by a benzofuran core, which is a bicyclic structure composed of a fused benzene and furan ring. In this specific isomer, methyl groups are substituted at positions 3 and 6, and a carbaldehyde (formyl) group is present at position 2.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16820-39-6[1][2][3] |

| Molecular Formula | C₁₁H₁₀O₂[4] |

| Molecular Weight | 174.20 g/mol [4][5] |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C=O |

| InChI Key | Not available |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively reported in publicly available literature. However, based on the properties of its constituent functional groups and related benzofuran structures, the following characteristics can be anticipated. Commercial suppliers indicate a minimum purity specification of 95%.[1]

| Property | Estimated/Reported Value | Source/Justification |

| Melting Point | Not available | Data for the related 3-methyl-1-benzofuran-2-carbaldehyde is 63-64 °C, suggesting the target compound is likely a solid at room temperature. |

| Boiling Point | Not available | The precursor, 3,6-dimethylbenzofuran, has a reported boiling point of 221-222 °C. The addition of a polar carbaldehyde group would be expected to increase the boiling point. |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents). | Based on the aromatic and aldehydic nature of the molecule. |

| Appearance | Likely a crystalline solid. | Based on related benzofuran-2-carbaldehydes. |

Synthesis and Characterization

The most direct and established method for the synthesis of benzofuran-2-carbaldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Synthetic Pathway

The synthesis of this compound would proceed in two main stages: the synthesis of the 3,6-dimethylbenzofuran precursor, followed by its formylation.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

Materials:

-

3,6-Dimethylbenzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

-

Saturated sodium acetate or sodium bicarbonate solution

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for a designated period to form the Vilsmeier reagent.

-

Formylation: Dissolve 3,6-dimethylbenzofuran in an anhydrous solvent (e.g., DCM or DCE) and add it dropwise to the prepared Vilsmeier reagent at a low temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature or heat as necessary, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Aldehydic Proton: A singlet in the range of δ 9.5-10.5 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), showing coupling patterns consistent with the substitution on the benzene ring.

-

Methyl Protons: Two singlets corresponding to the methyl groups at positions 3 and 6, likely in the range of δ 2.3-2.8 ppm.

-

Furan Ring Proton: A singlet for the proton at position 7.

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, typically δ 180-195 ppm.

-

Aromatic and Heterocyclic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Methyl Carbons: Two signals in the aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, characteristic absorption band around 1670-1700 cm⁻¹. Conjugation with the benzofuran ring system will shift this to a lower wavenumber compared to a non-conjugated aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Furan): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 174.

-

Fragmentation: Expect a significant fragment corresponding to the loss of the formyl group (M-29) at m/z = 145.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich benzofuran ring system.

Figure 2: Key chemical reactions of this compound.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3,6-dimethyl-1-benzofuran-2-carboxylic acid) using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol ( (3,6-dimethyl-1-benzofuran-2-yl)methanol) using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Condensation Reactions: The aldehyde is susceptible to nucleophilic attack and can undergo condensation reactions with primary amines to form imines (Schiff bases), and with active methylene compounds in reactions such as the Knoevenagel condensation.

-

Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium ylide.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6] While specific biological data for this compound is limited, its structural features suggest it as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The aldehyde functionality serves as a versatile handle for the introduction of various pharmacophores through the reactions outlined above. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates. The dimethylated benzofuran scaffold provides a lipophilic core that can be further modified to optimize pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.[1]

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While comprehensive experimental data on its physicochemical properties are not yet widely available, its synthesis via the Vilsmeier-Haack reaction is a well-established route for this class of compounds. The reactivity of its aldehyde group, coupled with the inherent biological relevance of the benzofuran scaffold, makes it an attractive starting point for the development of novel molecules with diverse applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Scientific & Technology Research, 8(12).

-

ChemSynthesis. (n.d.). 5,7-dimethyl-1-benzofuran-2-carbaldehyde. Retrieved from [Link]

-

Wako Pure Chemical Corporation. (n.d.). 3,6-Dimethyl-benzofuran-2-carbaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). 3,6-DIMETHYL-BENZOFURAN-2-CARBALDEHYDE CAS 16820-39-6. Retrieved from [Link]

Sources

- 1. 16820-39-6 3,6-Dimethyl-benzofuran-2-carbaldehyde AKSci 5409AD [aksci.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 3,6-DIMETHYL-BENZOFURAN-2-CARBALDEHYDE CAS#: 16820-39-6 [m.chemicalbook.com]

- 4. 16820-39-6・3,6-Dimethyl-benzofuran-2-carbaldehyde・3,6-Dimethyl-benzofuran-2-carbaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 1384427-32-0|5,6-Dimethyl-1-benzofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. aml.iaamonline.org [aml.iaamonline.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and conformational dynamics, which dictate how they interact with biological targets. This guide provides a detailed examination of 3,6-dimethyl-1-benzofuran-2-carbaldehyde, a representative member of this class. We will explore its core molecular architecture, delve into the critical aspects of its conformational isomerism, and present validated methodologies for its analysis. By synthesizing computational and experimental approaches, this document aims to provide a robust framework for understanding and manipulating the structure-activity relationships of benzofuran-based compounds in drug development.

Part 1: Core Molecular Structure

This compound is a heterocyclic compound built upon a benzofuran scaffold. This core is formed by the fusion of a benzene ring and a furan ring. The molecule is further functionalized with two methyl (-CH₃) groups at positions 3 and 6, and a carbaldehyde (-CHO) group at position 2. The systematic numbering of the benzofuran ring system dictates the precise placement of these substituents, which in turn defines the molecule's fundamental chemical properties and steric environment.

The key structural features include:

-

Benzofuran Core: A planar, aromatic bicyclic system that provides a rigid foundation.

-

Carbaldehyde Group: Attached at the C2 position, this group is the primary site of conformational flexibility.

-

Methyl Groups: Located at C3 and C6, these groups influence the electronic properties and steric landscape of the molecule. The C3-methyl group, in particular, plays a significant role in dictating the preferred orientation of the adjacent C2-carbaldehyde group.

Below is a diagram illustrating the fundamental connectivity of the molecule.

Sources

A Technical Guide to the Spectroscopic Characterization of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction

3,6-Dimethyl-1-benzofuran-2-carbaldehyde is a member of the benzofuran family, a class of heterocyclic compounds that are integral scaffolds in numerous biologically active molecules and natural products. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization process. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the expected spectral features based on its molecular structure.

Molecular Structure and Numbering:

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure and the chemical environment of each atom.

A simplified representation of the core structure and numbering is provided below.

Molecular Structure of this compound.

¹H NMR Spectroscopy (Proton NMR)

Proton NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - | 1H |

| H-4 | 7.6 - 7.8 | Singlet (s) or narrow Doublet (d) | ~0.5-1.0 | 1H |

| H-7 | 7.4 - 7.6 | Doublet (d) | ~8.0-8.5 | 1H |

| H-5 | 7.1 - 7.3 | Doublet (d) | ~8.0-8.5 | 1H |

| 6-CH₃ | 2.4 - 2.6 | Singlet (s) | - | 3H |

| 3-CH₃ | 2.3 - 2.5 | Singlet (s) | - | 3H |

Interpretation and Rationale:

-

Aldehyde Proton (CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. It is expected to appear as a sharp singlet in the downfield region of the spectrum.

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will resonate in the aromatic region (δ 7.0-8.0 ppm).

-

H-4: This proton is adjacent to the electron-donating methyl group at C-6 and is also influenced by the furan ring. It is expected to be a singlet or a very narrowly split doublet due to a small four-bond coupling to H-5.

-

H-7: This proton is ortho to the C-7a bridgehead carbon and will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to H-7, resulting in a doublet.

-

-

Methyl Protons (3-CH₃ and 6-CH₃): The two methyl groups are in different chemical environments.

-

6-CH₃: This methyl group is attached to the aromatic ring and is expected to resonate in the typical benzylic methyl region.

-

3-CH₃: This methyl group is on the furan ring, attached to an sp²-hybridized carbon. Its chemical shift will be slightly different from the 6-CH₃ group. Both methyl signals will appear as sharp singlets as there are no adjacent protons to couple with.

-

¹³C NMR Spectroscopy (Carbon NMR)

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol (General):

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-7a | 155 - 160 |

| C-2 | 148 - 152 |

| C-3a | 135 - 140 |

| C-6 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-7 | 110 - 115 |

| C-3 | 110 - 115 |

| 6-CH₃ | 20 - 25 |

| 3-CH₃ | 10 - 15 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield.

-

Aromatic and Heterocyclic Carbons: The sp²-hybridized carbons of the benzofuran ring system will resonate between δ 110 and 160 ppm. The carbons attached to the oxygen atom (C-2 and C-7a) will be more downfield.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, with the aromatic methyl (6-CH₃) typically being more downfield than the vinylic methyl (3-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Predicted IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |

| C-O-C Stretch (Ether) | 1230 - 1270 and 1020 - 1080 | Strong |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

Interpretation and Rationale:

-

Carbonyl Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is a clear indicator of the conjugated aldehyde group.

-

Aldehyde C-H Stretch: The presence of two medium intensity bands around 2830 cm⁻¹ and 2730 cm⁻¹ (Fermi resonance) is characteristic of an aldehyde C-H bond.

-

Aromatic C=C Stretch: Multiple bands in the 1580-1620 cm⁻¹ region are indicative of the aromatic and furan ring systems.

-

C-O-C Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the furan ether linkage will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol (General):

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured.

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 174, corresponding to the molecular weight of C₁₁H₁₀O₂. This peak should be relatively intense.

-

Key Fragments:

-

[M-1]⁺ (m/z = 173): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aldehydes.

-

[M-29]⁺ (m/z = 145): Loss of the entire CHO group as a radical.

-

[M-CH₃]⁺ (m/z = 159): Loss of a methyl radical from either the 3 or 6 position.

-

A Researcher's Guide to the Isolation of Bioactive Benzofuran Derivatives from Natural Sources

Abstract

Benzofuran derivatives represent a vital class of heterocyclic compounds ubiquitous in nature, exhibiting a remarkable spectrum of biological activities that have captured the attention of medicinal chemists and drug development professionals.[1][2][3] These natural products are foundational scaffolds in the development of novel therapeutics, with activities ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant.[2][4][5][6] This technical guide provides an in-depth exploration of the diverse natural sources of these valuable compounds and presents a systematic, field-proven approach to their isolation and characterization. We will delve into the causality behind experimental choices in extraction and purification, provide detailed, reproducible protocols, and offer insights into the structural elucidation of these complex molecules.

Introduction: The Significance of Benzofurans in Drug Discovery

The benzofuran nucleus, an aromatic heterocyclic compound formed by the fusion of a benzene ring with a furan ring, is a privileged scaffold in medicinal chemistry.[7][8] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. Nature has masterfully utilized this scaffold, producing a vast array of derivatives with potent pharmacological properties.[9][10]

Clinically relevant drugs and lead compounds, such as amiodarone (an antiarrhythmic agent) and psoralen (used in skin disorder treatments), feature the benzofuran core, highlighting its therapeutic potential.[2][4][9] The continuous discovery of novel, bioactive benzofurans from untapped natural sources fuels the pipeline for new drug candidates, making expertise in their isolation a critical skill for natural product chemists.[1][10]

Natural Sources of Benzofuran Derivatives

Benzofuran derivatives are secondary metabolites widely distributed across the plant and microbial kingdoms.[7][11] Their presence is particularly pronounced in specific plant families, where they often play a role in defense mechanisms.

Higher Plants

Plants are the most prolific source of benzofuran derivatives.[12] Extensive research has identified several plant families as particularly rich reservoirs.

-

Moraceae (Mulberry Family): Species like Morus alba are renowned for producing a class of 2-arylbenzofurans known as moracins.[5][7] These compounds, such as Moracin C, exhibit significant antioxidant and anti-inflammatory activities.[13]

-

Fabaceae (Legume Family): Psoralea corylifolia, a key herb in traditional medicine, is a primary source of bakuchiol and psoralen.[2][7][14] Bakuchiol has gained fame as a natural retinol alternative, while psoralens are used in photochemotherapy.[2]

-

Asteraceae (Aster Family): This large family contains numerous species, such as Eupatorium buniifolium and Ophryosporus lorentzii, that produce benzofurans like euparin and other derivatives.[2][4][7][12]

-

Other Notable Families: The Rutaceae, Liliaceae, and Cyperaceae families also contribute to the chemical diversity of naturally occurring benzofurans.[4][12]

Fungi and Marine Organisms

While plants are a major source, the microbial world, particularly fungi, offers unique and often structurally complex benzofuran derivatives.[10]

-

Marine-Derived Fungi: Fungi isolated from marine environments, such as Penicillium crustosum and Pseudallescheria boydii, have been found to produce novel, often halogenated, benzofuran derivatives with potent antimicrobial and anti-inflammatory activities.[15][16] For instance, Talaromyces amestolkiae, a fungus from a marine mangrove plant, produces benzofurans with α-glucosidase inhibitory effects.[12]

-

Endophytic Fungi: Fungi living symbiotically within plant tissues are another promising source of bioactive secondary metabolites, including unique benzofurans.

The diverse ecological niches occupied by these organisms lead to the production of structurally distinct benzofuran derivatives, offering a rich chemical space for drug discovery.

Isolation and Purification: A Strategic Workflow

The successful isolation of a pure benzofuran derivative from a complex natural matrix is a multi-step process that requires careful planning and execution. The strategy hinges on the physicochemical properties of the target molecule, such as polarity, solubility, and stability.

Diagram: General Isolation Workflow

The overall process can be visualized as a systematic reduction of complexity, from the raw biological material to the purified crystalline compound.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. ijsdr.org [ijsdr.org]

- 5. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 10. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]

- 14. Two New Benzofuran Derivatives, Corylifonol and Isocorylifonol from the Seeds of Psoralea corylifolia | Semantic Scholar [semanticscholar.org]

- 15. Two chlorinated benzofuran derivatives from the marine fungus Pseudallescheria boydii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dimethylbenzofuran Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core structure in a vast number of natural products and synthetically derived molecules with significant therapeutic potential.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have made it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.[3] Modifications to the benzofuran core, including the addition of dimethyl groups, can profoundly influence its biological activity, leading to the development of potent and selective agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of dimethylbenzofuran compounds. We will delve into the mechanistic underpinnings of their therapeutic effects, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols to empower your research and development endeavors.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Benzofuran derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[4][8] The addition of methyl groups to the benzofuran scaffold has been shown to be a critical determinant of their anticancer activity.[4]

Mechanism of Action: Inducing Apoptosis and Inhibiting Kinase Signaling

Several studies indicate that the anticancer effects of benzofuran derivatives are mediated through the induction of apoptosis, or programmed cell death, a key mechanism for selectively eliminating cancer cells.[2][9] For instance, some halogenated derivatives of benzofuran have been shown to significantly increase the activity of caspases 3/7, which are key executioners of apoptosis.[2] Furthermore, certain benzofuran derivatives can interact with DNA, potentially disrupting DNA replication and transcription in cancer cells.[2]

Another significant mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] The dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[8] Specific benzofuran derivatives have been identified as potent inhibitors of mTORC1 (mammalian target of rapamycin complex 1), a key protein complex in this pathway.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the position and nature of substituents on the benzofuran ring are crucial for anticancer activity. For 3-methylbenzofuran derivatives, the presence of a p-methoxy group on a phenyl ring attached to the core structure resulted in potent antiproliferative activity against the A549 lung cancer cell line, with an IC50 value comparable to the standard drug staurosporine.[4] Halogenation, particularly the introduction of a bromine atom to a methyl group at the 3-position, has been shown to confer remarkable and selective cytotoxicity against leukemia cell lines (K562 and HL60).[8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of dimethylbenzofuran and related methyl-substituted derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[9][11] The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a key parameter for assessing cytotoxic activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [4] |

| 3-Bromomethylbenzofuran derivative (1) | K562 (Leukemia) | 5 | [8] |

| 3-Bromomethylbenzofuran derivative (1) | HL60 (Leukemia) | 0.1 | [8] |

| Oxadiazolylbenzofuran derivative (14c) | HCT116 (Colon) | 3.27 | [4] |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the standardized procedure for determining the in vitro cytotoxicity of dimethylbenzofuran compounds against a panel of cancer cell lines.[11][12]

Workflow for MTT Cytotoxicity Assay

Caption: A streamlined workflow for assessing the cytotoxicity of test compounds using the MTT assay.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest cells in their exponential growth phase and determine cell viability using trypan blue exclusion.

-

Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[12]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the dimethylbenzofuran compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations.

-

Remove the medium from the seeded plates and add the medium containing the different concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

-

Incubate the plates for a specified period, typically 48 or 72 hours.

-

-

MTT Reagent Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[9]

-

After the treatment period, remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[11]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[11][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][13]

Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of benzofuran derivatives are varied. Some compounds are thought to disrupt the microbial cell membrane or interfere with essential metabolic pathways.[10] The specific substitutions on the benzofuran ring play a critical role in determining the antimicrobial spectrum and potency. For example, the presence of a hydroxyl group at the C-6 position has been associated with excellent antibacterial activity against a range of bacterial strains.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1][15]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran derivative (1) | Salmonella typhimurium | 12.5 | [16] |

| Aza-benzofuran derivative (1) | Staphylococcus aureus | 12.5 | [16] |

| Aza-benzofuran derivative (1) | Escherichia coli | 25 | [16] |

| Oxa-benzofuran derivative (6) | Penicillium italicum | 12.5 | [16] |

| 3-Benzofurancarboxylic acid derivative (VI) | Gram-positive bacteria | 50 - 200 | [17] |

| 3-Benzofurancarboxylic acid derivative (VI) | Candida albicans | 100 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[14][18][19]

Workflow for Broth Microdilution MIC Assay

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the dimethylbenzofuran compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15]

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[15]

-

Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the compound dilutions with the prepared microbial inoculum.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[14]

-

-

MIC Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

-

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for these conditions.[20][21]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzofuran compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) and prostaglandins, which are key players in the inflammatory response.[6][21] Some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the production of these mediators.[21] Furthermore, certain benzofuran hybrids can modulate inflammatory signaling pathways like NF-κB and MAPK, leading to a downstream reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-inflammatory potential of these compounds can be assessed both in vitro, by measuring the inhibition of inflammatory mediators in cell cultures, and in vivo, using animal models of inflammation.

| Compound Class | Assay | Endpoint | IC50/Effect | Reference |

| Aza-benzofuran (1) | LPS-stimulated RAW 264.7 cells | NO Production | 17.31 µM | [6] |

| Aza-benzofuran (3) | LPS-stimulated RAW 264.7 cells | NO Production | 16.5 µM | [6] |

| Fluorinated benzofurans | LPS-stimulated macrophages | IL-6 secretion | 1.2 - 9.04 µM | [21] |

| Fluorinated benzofurans | Zymosan-induced air pouch | Reduced cell recruitment & PGE2 levels | Significant inhibition | [22][23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[2][16][24]

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: A procedural overview of the carrageenan-induced paw edema model for in vivo anti-inflammatory screening.

Step-by-Step Methodology:

-

Animal Handling and Grouping:

-

Use adult male Wistar or Sprague-Dawley rats, acclimatized to the laboratory conditions for at least one week.

-

Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin), and one or more groups for the dimethylbenzofuran test compound at different doses.

-

-

Compound Administration:

-

Administer the test compound, positive control, or vehicle via oral gavage or intraperitoneal injection, typically 30-60 minutes before carrageenan injection.[24]

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[2]

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vt) at various time points after carrageenan injection, such as 1, 2, 3, 4, 5, and 6 hours.[2]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

-

IV. Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Developing neuroprotective agents that can slow or halt this process is a major goal of neuroscience research. Benzofuran derivatives have shown promise as neuroprotective agents, exhibiting the ability to protect neurons from various insults.[5][10]

Mechanism of Action: Combating Excitotoxicity and Oxidative Stress

One of the key mechanisms of neuronal damage is excitotoxicity, which is caused by the overactivation of glutamate receptors.[25][26] Certain benzofuran-2-carboxamide derivatives have demonstrated potent neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neurons.[5][27] The presence of a methyl group at the R2 position of the benzofuran moiety appears to be important for this activity.[5][27]

Additionally, these compounds can exert their neuroprotective effects through their antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to neuronal cell death.[5][27] Some benzofuran-containing selenium compounds have been shown to reduce markers of oxidative stress and modulate apoptosis-related proteins, promoting neuronal survival.[28]

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This in vitro assay is a valuable tool for screening the neuroprotective potential of compounds against glutamate-induced neuronal damage.[25][29][30][31]

Workflow for Glutamate-Induced Excitotoxicity Assay

Caption: A general workflow for assessing the neuroprotective effects of compounds against glutamate-induced excitotoxicity in vitro.

Step-by-Step Methodology:

-

Neuronal Cell Culture:

-

Culture primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture conditions.

-

-

Compound Treatment:

-

Treat the neuronal cultures with various concentrations of the dimethylbenzofuran test compound for a predetermined period (e.g., 24 hours) before inducing excitotoxicity.[30]

-

-

Induction of Excitotoxicity:

-

Expose the neurons to a neurotoxic concentration of L-glutamate for a defined duration. The optimal concentration and exposure time should be determined empirically for the specific cell type.

-

-

Assessment of Neuronal Viability:

-

After the glutamate exposure and a subsequent recovery period, assess neuronal viability using one of the following methods:

-

MTT Assay: As described in the anticancer section, this measures the metabolic activity of viable cells.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cell death.

-

Fluorescent Imaging: Use fluorescent dyes like rhodamine-123 to monitor changes in mitochondrial membrane potential, an early indicator of cell damage.[25][29]

-

-

-

Data Analysis:

-

Quantify the neuroprotective effect by comparing the viability of neurons treated with the test compound and glutamate to those treated with glutamate alone. Express the results as a percentage of protection.

-

V. Conclusion and Future Directions

Dimethylbenzofuran compounds represent a versatile and promising class of molecules with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegeneration underscores their potential for further development as therapeutic agents.

The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of novel, more potent, and selective dimethylbenzofuran derivatives. The detailed experimental protocols offer a practical framework for researchers to evaluate the biological activities of their synthesized compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by dimethylbenzofuran compounds. In vivo efficacy and safety studies in relevant animal models are crucial next steps to translate the promising in vitro findings into potential clinical applications. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Kossakowski, J., Hejchman, E., & Ceniecka, I. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Al-Ghananeem, A. M. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(1). [Link]

-

Wikipedia contributors. (2024, September 26). Broth microdilution. In Wikipedia, The Free Encyclopedia. [Link]

-

Microbiology International. (n.d.). Broth Microdilution. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]

-

PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

-

Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. [Link]

-

Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471. [Link]

-

Zibdeh, N., Taha, M. O., & Al-Qerem, W. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50582. [Link]

-

Li, Y., Li, X., Kim, Y. C., & Choi, H. D. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(17), 5483. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. [Link]

-

Zanco Journal of Medical Sciences. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. [Link]

-

NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. [Link]

- Google Patents. (n.d.). US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

-

Zhang, Y., Li, Y., Kim, Y. C., & Choi, H. D. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 296. [Link]

-

Wang, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, D. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of the Iranian Chemical Society, 20(4), 863-895. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

-

Kim, M. S., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 25(9), 1953–1957. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. [Link]

-

Kossakowski, J., Hejchman, E., & Ceniecka, I. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

González-Ramírez, J. E., et al. (2018). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in chemistry, 6, 33. [Link]

-

Arkat USA. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. [Link]

-

Kim, M. S., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 25(9), 1953–1957. [Link]

-

Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(17), 5483. [Link]

-

Kossakowski, J., et al. (2004). o-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7- benzofuranol - cytotoxic activity and structural studies. Journal of the Serbian Chemical Society, 69(11), 933-943. [Link]

-

Li, Y., Li, X., Kim, Y. C., & Choi, H. D. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(17), 5483. [Link]

-

SciSpace. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

-

Kossakowski, J., et al. (2006). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Acta poloniae pharmaceutica, 63(3), 189–194. [Link]

-

ResearchGate. (n.d.). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation.... [Link]

-

ResearchGate. (n.d.). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation.... [Link]

-

Kossakowski, J., et al. (2009). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Medicinal Chemistry Research, 18(7), 555-565. [Link]

-

Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784–786. [Link]

-

da Silva, A. F., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. International journal of molecular sciences, 25(5), 2909. [Link]

-

El-Gamal, M. I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399. [Link]

Sources

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. inotiv.com [inotiv.com]

- 25. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 26. neuroproof.com [neuroproof.com]

- 27. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 29. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 30. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 31. innoprot.com [innoprot.com]

The Benzofuran Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran moiety, a heterocyclic scaffold composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1][2] Found in a variety of natural products and synthetic compounds, this privileged structure exhibits a remarkable breadth of pharmacological activities, positioning it as a fertile ground for the discovery of novel therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of substituted benzofurans, delving into their synthesis, mechanisms of action, and diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles. We offer field-proven insights into experimental design, present detailed protocols for synthesis and biological evaluation, and summarize critical structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation benzofuran-based drugs.

Introduction: The Versatility of the Benzofuran Core

The enduring interest in the benzofuran scaffold stems from its unique structural and electronic properties, which allow for diverse intermolecular interactions with biological targets such as enzymes and receptors.[5] This inherent versatility has led to the development of numerous clinically relevant drugs, including the potent antiarrhythmic agent Amiodarone.[6][7] The core structure serves as an excellent starting point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Recent advancements in synthetic methodologies have further expanded the accessible chemical space, enabling the creation of complex derivatives with enhanced potency and selectivity.[3] This guide will systematically explore the major therapeutic avenues where substituted benzofurans have shown exceptional promise.

Anticancer Applications: Targeting Cell Proliferation and Angiogenesis

Substituted benzofurans have emerged as a significant class of anticancer agents, exerting their effects through multiple mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for many benzofuran derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[10] These agents often bind to the colchicine site on β-tubulin, preventing the formation of the mitotic spindle, which is essential for cell division.[11][12] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[13]

A notable example is BNC105 , a potent tubulin polymerization inhibitor that also acts as a tumor vascular disrupting agent (VDA).[13] Its prodrug, BNC105P, was evaluated in Phase I and II clinical trials, demonstrating a favorable safety profile and on-target activity.[5][14]

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies reveal critical insights for designing potent anticancer benzofurans:

-

Position 2: Substitution with a 3,4,5-trimethoxybenzoyl group is a common feature in potent tubulin inhibitors, mimicking the trimethoxyphenyl ring of colchicine.[10]

-

Position 3: Introduction of a small alkyl group, such as a methyl group, often enhances activity.[10]

-

Benzene Ring: Electron-donating groups (e.g., -OCH3, -OH) or electron-withdrawing groups (e.g., halogens) on the benzofuran's benzene ring can modulate potency. For instance, in the BNC105 series, a C7-OH and a C6-OCH3 group were found to improve activity.[8]

-

Hybrid Molecules: Fusing the benzofuran core with other heterocyclic scaffolds like imidazole, triazole, or piperazine has yielded hybrid compounds with significant cytotoxic effects.[1][8]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| BNC105 (8a) | Various | 0.8 (Tubulin Inhibition) | [8] |

| Compound 1 (Bromo-derivative) | HL60 (Leukemia) | 0.1 | [15] |

| Compound 3 (N-phenethyl carboxamide) | MCF-7 (Breast) | ~1.1 | [8] |

| Compound 13g (Triazole Hybrid) | MCF-7 (Breast) | 1.287 | [16] |

| Compound 22d (Oxindole Hybrid) | MCF-7 (Breast) | 3.41 | [16] |

| Compound 6g (Trimethoxybenzamide) | MDA-MB-231 (Breast) | 3.01 | [17] |

| Compound 32a (Thiazole Hybrid) | HeLa (Cervical) | 6.55 - 13.14 | [16] |

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[2] Substituted benzofurans have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][4]

Mechanism of Action

The antimicrobial mechanisms of benzofurans are multifaceted and can include:

-

Membrane Disruption: The lipophilic nature of the benzofuran scaffold, often enhanced by specific substituents, facilitates interaction with and disruption of the bacterial cell membrane integrity.[18]

-

Enzyme Inhibition: Certain derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]

-

Inhibition of Peptidoglycan Synthesis: Interference with the synthesis of the bacterial cell wall is another proposed mechanism.[19]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key structural features influencing antimicrobial potency include:

-

Halogenation: The presence of halogen atoms, particularly bromine, on either the benzofuran ring (e.g., at C-5) or the 2-aryl substituent (e.g., at C-4), consistently enhances antibacterial activity.[2]

-

Hydroxyl Groups: Hydroxyl substitutions on the benzene ring of the benzofuran core, especially at the C-6 position, can confer excellent antibacterial properties.[2]

-

2-Aryl Substituents: The nature of the substituent at the C-2 position is critical. Phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups have been associated with good activity.[2] Conversely, ester groups at C-2 have also been shown to be important for activity.[4]

-

Nitrogen Heterocycles: Incorporation of nitrogen-containing heterocycles often boosts antimicrobial efficacy, particularly against Gram-positive bacteria.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Hydroxylated (at C-6) | S. aureus, E. coli | 0.78 - 3.12 | [2] |

| Dibromo-substituted | S. aureus, E. coli | 29.76 - 31.96 (mmol/L) | [2] |

| Benzofuroquinolinium (Cpd 5) | MRSA | 0.5 - 1.0 | [7] |

| Benzofuroquinolinium (Cpd 5) | NDM-1 E. coli | 1.0 | [7] |

| 2-Salicyloylbenzofuran (8h) | MRSA | 0.12 (mM) | [20] |

Anti-inflammatory Applications: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[6][9]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[17]

Certain benzofuran derivatives have been shown to inhibit this cascade by preventing the phosphorylation of IKK and IκBα, thereby blocking the nuclear translocation of p65.[9][21] They can also suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[9]

Neuroprotective Applications: A Strategy for Alzheimer's Disease

The benzofuran scaffold is a promising platform for developing multi-target agents against neurodegenerative disorders like Alzheimer's disease (AD).[19] Their neuroprotective effects are attributed to several mechanisms, most notably the inhibition of β-amyloid (Aβ) peptide aggregation.[22]

Mechanism of Action: Inhibition of Aβ Fibril Formation

A pathological hallmark of AD is the aggregation of Aβ peptides into toxic oligomers and insoluble fibrils, which form amyloid plaques in the brain.[23] Benzofuran derivatives have been identified as potent inhibitors of this fibrillogenesis process.[24] They are thought to bind directly to the Aβ peptide, interfering with the conformational changes required for aggregation and fibril formation.[16][24] This action can reduce Aβ-induced cytotoxicity and preserve neuronal function.[25]

Structure-Activity Relationship (SAR) for Aβ Aggregation Inhibition

The ability of benzofurans to modulate Aβ aggregation is highly dependent on their substitution patterns:

-

Methoxyphenol Moiety: The presence of a methoxyphenol group on the N-phenyl-benzofuran-2-carboxamide scaffold leads to concentration-dependent inhibition of Aβ42 aggregation.[25]

-

4-Methoxyphenyl Moiety: In contrast, a 4-methoxyphenyl ring in the same scaffold can significantly accelerate Aβ42 fibrillogenesis, highlighting the subtle structural changes that dictate activity.[25]

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide standardized, step-by-step protocols for the synthesis of a representative 2-arylbenzofuran and for key biological assays.

Synthesis Protocol: 2-Arylbenzofuran Derivative

This protocol outlines a common three-step synthesis for 2-arylbenzofurans, adapted from established methods.[2][26]

Step 1: O-Alkylation of Substituted 2-hydroxybenzaldehyde

-

To a solution of a substituted 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.2 eq).

-

Add the desired methyl α-bromoarylacetate (1.1 eq) to the mixture.

-

Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 2-(2-formylphenoxy)-2-arylacetate intermediate.

Step 2: Saponification

-

Dissolve the intermediate from Step 1 in methanol.

-

Add a 10% aqueous solution of potassium hydroxide (KOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the mixture to pH 2-3 with 10% hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-(2-formylphenoxy)-2-arylacetic acid.

Step 3: Cyclization (Perkin Reaction)

-

Combine the acid from Step 2 (1.0 eq) with anhydrous sodium acetate (10 eq) in acetic anhydride.

-